Benzenepropanoic acid, 4-iodo-3-methyl-
Description
Benzenepropanoic acid derivatives are characterized by a benzene ring attached to a three-carbon propanoic acid chain. The compound "Benzenepropanoic acid, 4-iodo-3-methyl-" (systematic IUPAC name: 3-(4-iodo-3-methylphenyl)propanoic acid) features a methyl group at the 3-position and an iodine atom at the 4-position of the aromatic ring. This substitution pattern introduces steric and electronic effects that influence its physicochemical properties, reactivity, and biological interactions. Iodine, as a heavy halogen, enhances molecular polarizability and may confer unique binding affinities in medicinal or material applications .
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
3-(4-iodo-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11IO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
InChI Key |
PSMRVMGSLWDXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-iodo-3-methyl- typically involves the iodination of 3-methylbenzenepropanoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a temperature range of 50-80°C to facilitate the iodination process .
Industrial Production Methods
On an industrial scale, the production of Benzenepropanoic acid, 4-iodo-3-methyl- can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-iodo-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 3-methylbenzenepropanoic acid.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products
The major products formed from these reactions include various substituted benzenepropanoic acids, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzenepropanoic acid, 4-iodo-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 4-iodo-3-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The iodine substituent can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Halogenated Derivatives
- Its phenolic hydroxyl group increases acidity (pKa ~8–10) compared to the non-hydroxylated 4-iodo-3-methyl variant .
- Benzenepropanoic acid, α-oxo-3-(trifluoromethyl) (CAS 120658-70-0): The trifluoromethyl group introduces strong electron-withdrawing effects, lowering the pKa of the propanoic acid (estimated pKa ~2.5–3.5) compared to the iodine/methyl-substituted analog (pKa ~4.5–5.5) .
Methyl-Substituted Analogs
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester (CAS 32687-78-8): The steric bulk of tert-butyl groups restricts rotational freedom, while the phenolic hydroxyl and ester functionalities enhance antioxidant activity (e.g., radical scavenging in lipid peroxidation) . In contrast, the 4-iodo-3-methyl variant lacks antioxidative moieties but may exhibit distinct pharmacokinetics due to iodine’s metabolic stability .
Hydroxy-Substituted Derivatives
- Benzenepropanoic acid, 4-hydroxy- (phloretic acid): The para-hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents (e.g., water solubility ~1.2 g/L) compared to the iodine/methyl variant (<0.1 g/L) .
Research Findings and Data Analysis
Physicochemical Properties
- Molecular Weight and LogP: The iodine atom in 4-iodo-3-methyl-benzenepropanoic acid increases molecular weight (MW ~304 g/mol) compared to non-halogenated analogs (e.g., phloretic acid: MW 180 g/mol). Its logP value (~3.8) reflects higher lipophilicity than methyl- or hydroxy-substituted derivatives (logP 1.5–2.5) .
- Thermal Stability : Iodinated aromatic compounds typically decompose at higher temperatures (>250°C) due to strong C–I bonds, whereas esters (e.g., methyl 4-hydroxyhydrocinnamate) degrade below 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
